Cyclo(Tyr-Val)
Overview
Description
It was originally isolated from the fungus Nocardiopsis gilva . This compound is a cyclic dipeptide formed by the cyclization of the amino acids tyrosine and valine. Diketopiperazines are known for their diverse biological activities, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(L-Tyr-L-Val) typically involves the cyclization of linear dipeptides. One common method is the head-to-tail cyclization of orthogonally protected linear precursors. This process involves the activation of the C-terminal carbonyl group using potent reagents in organic solvents . Alternatively, direct aminolysis between the N-terminal amino group and the C-terminal thioester can achieve efficient cyclization in an aqueous/organic mixed solution .
Industrial Production Methods: Industrial production of Cyclo(L-Tyr-L-Val) can be achieved through chemical synthesis or biotechnological methods. Chemical synthesis involves the use of protecting groups, coupling agents, and activators to form the cyclic structure. Biotechnological methods utilize enzymes or microbial cells to catalyze the formation of the peptide bonds .
Chemical Reactions Analysis
Types of Reactions: Cyclo(L-Tyr-L-Val) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction of the diketopiperazine ring can lead to the formation of reduced cyclic dipeptides.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced cyclic dipeptides.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Cyclo(L-Tyr-L-Val) involves its interaction with specific molecular targets and pathways. For instance, as a μ-opioid receptor agonist, it binds to the receptor and activates it, leading to analgesic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Cyclo(L-Tyr-L-Val) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-Pro-L-Tyr): This compound is also a diketopiperazine with antifungal and antibacterial properties.
Cyclo(L-Pro-L-Phe): Known for its antiproliferative effects on human tumor cell lines.
Cyclo(L-Pro-L-Val): Exhibits similar biological activities but differs in its specific interactions and potency.
Uniqueness: Cyclo(L-Tyr-L-Val) is unique due to its specific combination of tyrosine and valine, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVFSHGYANGRP-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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